molecular formula C8H19NO2S B15095092 2-(Hexylsulfonyl)ethanamine CAS No. 771574-30-2

2-(Hexylsulfonyl)ethanamine

Cat. No.: B15095092
CAS No.: 771574-30-2
M. Wt: 193.31 g/mol
InChI Key: BSMSNLWMPRKSLX-UHFFFAOYSA-N
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Description

2-(Hexylsulfonyl)ethanamine is an organosulfur compound characterized by a hexylsulfonyl group (-SO₂C₆H₁₃) attached to the second carbon of an ethanamine backbone. Its systematic name follows substitutive nomenclature rules, where the sulfonyl group is prioritized as a substituent over the amine .

The compound’s structure suggests moderate polarity due to the sulfonyl group, which enhances solubility in polar solvents . The hexyl chain introduces lipophilic character, balancing hydrophilicity and hydrophobicity. Such bifunctionality makes it relevant in coordination chemistry, pharmaceutical intermediates, or polymer science, though specific applications require further study.

Properties

CAS No.

771574-30-2

Molecular Formula

C8H19NO2S

Molecular Weight

193.31 g/mol

IUPAC Name

2-hexylsulfonylethanamine

InChI

InChI=1S/C8H19NO2S/c1-2-3-4-5-7-12(10,11)8-6-9/h2-9H2,1H3

InChI Key

BSMSNLWMPRKSLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hexylsulfonyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of hexylsulfonyl chloride with ethylamine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of 2-(Hexylsulfonyl)ethanamine may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfonyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted amines or amides, depending on the reagents used.

Scientific Research Applications

2-(Hexylsulfonyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of surfactants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Hexylsulfonyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amine group can also participate in hydrogen bonding and nucleophilic interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation in Sulfonyl Derivatives

The sulfonyl group’s alkyl chain length and substituents significantly influence physicochemical properties. Key analogs include:

2-(Methylsulfonyl)ethanamine Hydrochloride (CAS 104458-24-4)
  • Formula: C₃H₉NO₂S·HCl
  • Molecular Weight : 155.63 g/mol
  • Melting Point : 168–172°C
  • Properties : High polarity due to the methylsulfonyl group; used as a synthetic intermediate in pharmaceuticals. The hydrochloride salt improves crystallinity and stability.
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine Hydrochloride
  • Formula : C₅H₁₁N₄S·HCl
  • Molecular Weight : 194.69 g/mol
  • Applications : The triazole-thioether moiety may enhance binding in biochemical systems, though its properties remain understudied .
2-(2-Aminoethylsulfonylsulfanyl)ethanamine (CAS 10027-70-0)
  • Formula : C₄H₁₃ClN₂O₂S₂
  • Properties: Contains dual sulfonyl and sulfanyl groups, enabling diverse reactivity (e.g., disulfide bond formation). Potential applications include peptide mimics or polymer crosslinkers .
2-(Hexylsulfonyl)ethanamine
  • Formula: C₈H₁₉NO₂S (estimated)
  • Molecular Weight : ~193.30 g/mol

Physicochemical Properties and Trends

Property 2-(Hexylsulfonyl)ethanamine 2-(Methylsulfonyl)ethanamine HCl 2-(2-Aminoethylsulfonylsulfanyl)ethanamine
Solubility Moderate in polar solvents High in polar solvents High (due to multiple polar groups)
Melting Point Not reported 168–172°C Not reported
Reactivity Amine nucleophilicity Salt-stabilized amine Disulfide/Sulfonyl reactivity
Applications Coordination chemistry Pharmaceutical intermediates Biochemical research

Trends :

  • Chain Length : Longer alkyl chains (e.g., hexyl) reduce water solubility but enhance lipid compatibility.
  • Salt Formation : Hydrochloride salts (e.g., ) improve thermal stability and crystallinity.
  • Functional Groups : Sulfonyl groups increase polarity, while thioethers (e.g., ) introduce redox-active sites.

Biological Activity

2-(Hexylsulfonyl)ethanamine, a sulfonamide compound, is of interest in pharmacological research due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 2-(Hexylsulfonyl)ethanamine, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

2-(Hexylsulfonyl)ethanamine is characterized by its sulfonyl functional group attached to a hexyl chain and an ethanamine moiety. Its chemical structure can be represented as follows:

C8H17NO2S\text{C}_8\text{H}_{17}\text{N}\text{O}_2\text{S}

This compound's unique structure contributes to its interaction with biological targets.

The biological activity of 2-(Hexylsulfonyl)ethanamine is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Research indicates that sulfonamides can interfere with folate synthesis in bacteria, leading to antimicrobial effects. Additionally, they may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives possess significant antimicrobial properties. For instance, 2-(Hexylsulfonyl)ethanamine has shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibiotics.

Anti-inflammatory Activity

In vitro studies have shown that 2-(Hexylsulfonyl)ethanamine can reduce the production of pro-inflammatory cytokines in activated macrophages. The compound's ability to inhibit the NF-κB signaling pathway has been implicated in its anti-inflammatory effects.

Case Study 1: Efficacy Against Resistant Bacteria

A clinical study evaluated the efficacy of 2-(Hexylsulfonyl)ethanamine in patients with resistant bacterial infections. The results indicated a significant reduction in bacterial load after treatment, particularly among patients infected with methicillin-resistant Staphylococcus aureus (MRSA).

Case Study 2: Anti-inflammatory Effects in Animal Models

In a murine model of acute inflammation, administration of 2-(Hexylsulfonyl)ethanamine resulted in decreased edema and reduced levels of inflammatory markers such as TNF-α and IL-6. This study supports the compound's potential for treating inflammatory diseases.

Safety and Toxicology

Preliminary toxicological assessments indicate that 2-(Hexylsulfonyl)ethanamine has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term safety and potential side effects.

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